(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol (1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol
Brand Name: Vulcanchem
CAS No.: 114828-08-9
VCID: VC21278220
InChI: InChI=1S/C27H30O6/c28-22-25(31-16-19-10-4-1-5-11-19)23(29)27(33-18-21-14-8-3-9-15-21)24(30)26(22)32-17-20-12-6-2-7-13-20/h1-15,22-30H,16-18H2
SMILES: C1=CC=C(C=C1)COC2C(C(C(C(C2O)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)O
Molecular Formula: C27H30O6
Molecular Weight: 450.5 g/mol

(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol

CAS No.: 114828-08-9

Cat. No.: VC21278220

Molecular Formula: C27H30O6

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol - 114828-08-9

Specification

CAS No. 114828-08-9
Molecular Formula C27H30O6
Molecular Weight 450.5 g/mol
IUPAC Name 2,4,6-tris(phenylmethoxy)cyclohexane-1,3,5-triol
Standard InChI InChI=1S/C27H30O6/c28-22-25(31-16-19-10-4-1-5-11-19)23(29)27(33-18-21-14-8-3-9-15-21)24(30)26(22)32-17-20-12-6-2-7-13-20/h1-15,22-30H,16-18H2
Standard InChI Key ANCYGABGBWWZKY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2C(C(C(C(C2O)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)O
Canonical SMILES C1=CC=C(C=C1)COC2C(C(C(C(C2O)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator